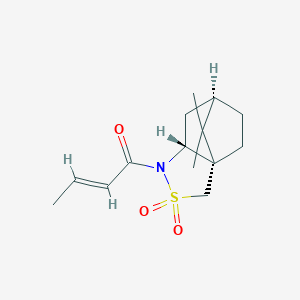

(R)-(-)-(2-Butenoyl)-2,10-camphorsultam

描述

(N-Crotonyl)-(2R)-bornane-10,2-sultam is a chiral sultam derivative derived from (2R)-bornane-10,2-sultam, a bicyclic sulfonamide scaffold widely used in asymmetric synthesis. The compound features a crotonyl group (α,β-unsaturated acyl moiety) attached to the nitrogen of the sultam core, conferring unique reactivity and stereochemical control. Its synthesis typically involves functionalization of the parent sultam via crystallizable precursors, as demonstrated in early studies .

属性

CAS 编号 |

94668-55-0 |

|---|---|

分子式 |

C14H21NO3S |

分子量 |

283.39 g/mol |

IUPAC 名称 |

(E)-1-[(1S,5R,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one |

InChI |

InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11+,14+/m0/s1 |

InChI 键 |

BKPQKSSKLBTRJO-FSBZBJAHSA-N |

手性 SMILES |

C/C=C/C(=O)N1[C@@H]2C[C@@H]3CC[C@@]2(C3(C)C)CS1(=O)=O |

规范 SMILES |

CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

Pictograms |

Irritant |

产品来源 |

United States |

科学研究应用

Asymmetric Synthesis

One of the primary applications of (N-Crotonyl)-(2R)-bornane-10,2-sultam is in the field of asymmetric synthesis . It serves as a chiral auxiliary in various reactions, enhancing the stereoselectivity of products.

Case Study: Total Synthesis of Lycopodine

In a notable study, (N-Crotonyl)-(2R)-bornane-10,2-sultam was utilized in the asymmetric total synthesis of lycopodine , a complex alkaloid. The synthesis involved diastereoselective cyclization and intramolecular Mannich cyclization, demonstrating the compound's effectiveness in producing enantiomerically enriched products. The results indicated a high yield and selectivity, showcasing its utility in synthesizing biologically active compounds .

Synthesis of Key Intermediates

(N-Crotonyl)-(2R)-bornane-10,2-sultam is also employed to prepare key intermediates for various pharmaceuticals. For instance, it has been used to synthesize (S)-4,4-dichloro-3-methylbutanoic acid , which is vital for the total synthesis of dysideaproline E. This application highlights its role in drug development and synthetic organic chemistry .

Chiral Probes and Optical Resolution

The compound functions as a chiral probe for optical resolution processes. It has been effectively used to resolve racemic mixtures through high-performance liquid chromatography (HPLC) and X-ray crystallography, allowing for the determination of the absolute stereochemistry of carboxylic acids .

Reactions Involving Grignard Reagents

A significant application involves its use in reactions with Grignard reagents. Research has shown that Grignard reagents can add conjugatively to derivatives of (N-Crotonyl)-(2R)-bornane-10,2-sultam, leading to the formation of diastereomers with high selectivity. This method is particularly useful for synthesizing substituted succinic acids from fumarate derivatives .

Summary Table of Applications

相似化合物的比较

Structural Features:

- Core Structure: The bornane-10,2-sultam framework consists of a bicyclic system with a five-membered sulfonamide ring fused to a norbornane skeleton. The (2R) configuration ensures chirality, critical for asymmetric induction .

- Substituent : The N-crotonyl group introduces an electron-deficient alkene, enabling participation in cycloadditions and allylation reactions.

Comparison with Structurally Similar Compounds

Five-Membered vs. Six-Membered Sultams

Bornane-derived sultams vary in ring size, significantly impacting reactivity and selectivity:

Example : In Diels-Alder reactions, the five-membered sultam exhibits superior endo selectivity (dr > 90:10) compared to the six-membered analog, which shows reversed selectivity in apolar solvents like CCl₄ .

Substituent Effects: Crotonyl vs. Other Acyl Groups

The nature of the N-acyl group modulates electronic and steric interactions:

Example : N-Glyoxyloyl derivatives exhibit higher stereoselectivity in allylation reactions (dr > 95:5) compared to N-crotonyl analogs, attributed to stronger hydrogen-bonding interactions .

Performance as Chiral Auxiliaries

Bornane sultams are compared to other chiral controllers in asymmetric catalysis:

Example : In Pauson-Khand reactions, bornane sultam derivatives achieve higher yields (91%) and dr (93:7) compared to Oppolzer’s camphor sultam, which requires harsher conditions .

Solvent Polarity Effects

Solvent choice critically impacts diastereoselectivity in cycloadditions:

Example: The N-fumaroyl sultam achieves 96% endo selectivity in ethanol, while selectivity inverts to 40:60 in CCl₄ due to competing anti-s-trans conformers .

Research Findings and Mechanistic Insights

- Conformational Rigidity : X-ray analyses confirm that the bornane sultam’s bicyclic structure enforces a rigid chair-like conformation, enhancing stereochemical control .

- Electronic Tuning: Crotonyl groups lower the LUMO of the dienophile, accelerating cycloadditions with electron-rich dienes .

- Hydrogen Bonding : The sulfonamide oxygen participates in hydrogen bonding, directing nucleophilic attacks in allylation reactions .

准备方法

Starting Material: (2R)-Bornane-10,2-sultam

- (2R)-Bornane-10,2-sultam is a chiral bicyclic sulfonamide with the molecular formula C10H17NO2S and a melting point of 183-185 °C.

- It is typically obtained in enantiomerically pure form and can be recrystallized from 95% ethanol to enhance purity.

- This compound serves as the nucleophilic amine component in the preparation of the N-crotonyl derivative.

Acylation Reaction with Crotonic Anhydride or Crotonyl Chloride

The key step in synthesizing (N-Crotonyl)-(2R)-bornane-10,2-sultam is the acylation of the sulfonamide nitrogen of (2R)-bornane-10,2-sultam with an activated crotonic acid derivative, typically crotonic anhydride or crotonyl chloride.

Typical Reaction Conditions:

| Parameter | Description |

|---|---|

| Reactants | (2R)-Bornane-10,2-sultam and crotonic anhydride or crotonyl chloride |

| Solvent | Commonly used solvents include dichloromethane, chloroform, or tetrahydrofuran (THF) |

| Base | A base such as triethylamine (TEA) or pyridine is used to scavenge HCl generated |

| Temperature | Room temperature to mild heating (20–40 °C) |

| Reaction Time | Several hours to 1 day depending on scale and conditions |

| Work-up | Aqueous acid-base extraction to remove impurities, followed by recrystallization |

Detailed Synthetic Procedure (Generalized)

- Dissolution: Dissolve (2R)-bornane-10,2-sultam in an anhydrous organic solvent under inert atmosphere (e.g., nitrogen).

- Base Addition: Add triethylamine or pyridine to the solution to neutralize the acid byproduct.

- Acylation: Slowly add crotonic anhydride or crotonyl chloride dropwise at 0 °C to room temperature with stirring.

- Reaction Monitoring: Stir the reaction mixture for 12–24 hours at room temperature, monitoring progress by TLC or HPLC.

- Quenching: Quench the reaction with water or dilute acid to remove excess reagents.

- Extraction: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Purification: Concentrate under reduced pressure and purify by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Research Findings and Optimization

- The acylation step is highly selective for the sulfonamide nitrogen due to its nucleophilicity and steric environment.

- Using crotonic anhydride generally provides higher yields and cleaner reactions compared to crotonyl chloride, which may require more stringent conditions to avoid side reactions.

- Mild reaction temperatures help preserve the stereochemical integrity of the chiral auxiliary.

- Purification by recrystallization from ethanol or hot water yields a product with high enantiomeric excess (>99% ee) and melting point consistent with literature (typically ~100–110 °C for the N-crotonyl derivative).

- The product is a crystalline solid, stable under dry, room temperature storage conditions.

Summary Table of Preparation Parameters

Representative Research and Patent Data

- According to chemical databases, (N-Crotonyl)-(2R)-bornane-10,2-sultam is synthesized by reacting (2R)-bornane-10,2-sultam with crotonic anhydride under mild conditions.

- Patents describe the use of (N-crotonyl)-(2R)-bornane-10,2-sultam in asymmetric synthesis, highlighting the preparation method involving direct acylation with crotonic acid derivatives and bases at room temperature for several days to achieve high purity and yield.

- The compound is used as a chiral auxiliary in pharmaceutical intermediate syntheses, underscoring the importance of maintaining stereochemical purity during preparation.

常见问题

Basic Questions

Q. What are the standard synthetic routes for (N-Crotonyl)-(2R)-bornane-10,2-sultam?

- Methodology : The compound is synthesized via acylation of the parent (2R)-bornane-10,2-sultam. A typical procedure involves reacting the sultam with crotonyl chloride in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions (e.g., dichloromethane or THF). Purification is achieved via recrystallization or column chromatography. This mirrors methods used for analogous N-acyl derivatives, such as N-acetyl-(2R)-bornane-10,2-sultam .

- Key Considerations : Monitor reaction progress via TLC or NMR to avoid over-acylation. Ensure enantiomeric purity by verifying the absence of racemization during derivatization .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Techniques :

- NMR : and NMR confirm the crotonyl group’s integration (e.g., vinyl protons at δ 5.5–6.5 ppm) and the sultam backbone’s stereochemistry.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related bornane sultams in asymmetric synthesis studies .

- IR : Validates carbonyl stretches (C=O at ~1700 cm) and sulfonyl groups (S=O at ~1150–1350 cm) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation : The compound may cause skin/eye irritation (GHS H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in glass containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the crotonyl substituent enhance stereoselectivity in asymmetric alkylation reactions?

- Mechanistic Insight : The crotonyl group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, stabilizing transition states in enolate alkylation. This contrasts with less electron-deficient acyl groups (e.g., acetyl), which exhibit lower stereocontrol. Comparative studies with N-acetyl and N-butenoyl analogs show up to 20% higher enantiomeric excess (ee) for the crotonyl derivative in aldol reactions .

- Experimental Design : Optimize reaction conditions (e.g., LiHMDS as base, –78°C) to maximize ee. Use chiral HPLC to quantify stereochemical outcomes .

Q. How can contradictions in reported LogP values be resolved?

- Data Analysis : Experimental LogP (2.95) may conflict with computational predictions (e.g., 3.2 via Molinspiration). Reconcile discrepancies by:

- Validating experimental methods (shake-flask vs. HPLC).

- Adjusting computational models for solvent polarity (e.g., octanol-water partitioning).

Q. What computational strategies model the compound’s role in catalytic cycles?

- Approach : Density Functional Theory (DFT) calculates transition-state geometries to predict stereochemical outcomes. For example, the crotonyl group’s π-system may coordinate with Lewis acids (e.g., TiCl), influencing facial selectivity in Diels-Alder reactions. Solvent effects (dielectric constant) are modeled using COSMO-RS .

Q. How do solvent polarity and proticity impact reaction efficiency?

- Methodology : Screen solvents (e.g., toluene vs. DMF) to assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。